molecular formula C14H15N5OS3 B2521517 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide CAS No. 394236-15-8

2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B2521517
CAS No.: 394236-15-8
M. Wt: 365.49
InChI Key: SIFMUPYJPSJCCQ-UHFFFAOYSA-N
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Description

2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide is a heterocyclic compound featuring a benzimidazole core linked via a thioether bridge to a propanamide chain, which is further substituted with a 5-(ethylthio)-1,3,4-thiadiazol-2-yl group. This structure combines pharmacologically relevant motifs: the benzimidazole moiety is known for antimicrobial and anticancer properties, while the 1,3,4-thiadiazole ring enhances bioactivity through hydrogen bonding and π-π interactions . The ethylthio substituent on the thiadiazole may influence lipophilicity and metabolic stability, distinguishing it from analogs with methylthio or benzylthio groups .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5OS3/c1-3-21-14-19-18-13(23-14)17-11(20)8(2)22-12-15-9-6-4-5-7-10(9)16-12/h4-8H,3H2,1-2H3,(H,15,16)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFMUPYJPSJCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C(C)SC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Benzimidazoles

are a class of heterocyclic aromatic organic compounds. This class of compounds is characterized by the fusion of a benzene and imidazole ring. Benzimidazoles are part of several drugs and molecules used in research. They are key components to functional molecules that are used in a variety of everyday applications.

Thiadiazoles

are another class of organic compounds that contain a five-membered C2NS2 ring. Thiadiazoles are structurally similar to the azoles but include two sulfur atoms in the ring. They are part of many drugs and are used in research.

Biological Activity

The compound 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide is a hybrid molecule that incorporates a benzimidazole moiety and a thiadiazole scaffold. This structural combination has been explored for various biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory effects. The following sections detail the compound's synthesis, biological evaluations, and potential mechanisms of action based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the benzimidazole and thiadiazole rings followed by coupling reactions to form the final amide structure. Various methods such as microwave-assisted synthesis and solvent-free conditions have been employed to enhance yields and reduce reaction times.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of compounds containing similar scaffolds. For instance, derivatives of 1,3,4-thiadiazoles have shown promising cytotoxic effects against various cancer cell lines. The compound was assessed for its cytotoxicity using the MTT assay against several cancer cell lines including MDA-MB-435 (melanoma) and K-562 (leukemia).

Cell LineIC50 Value (µM)Comparison DrugComparison IC50 (µM)
MDA-MB-4352.09Bendamustine60
K-5621.95Chlorambucil52

These results indicate that the compound exhibits cytotoxicity comparable to established anticancer agents, suggesting a potential role in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are known for their broad-spectrum activity against bacteria and fungi. In vitro studies indicated that similar compounds showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through various assays measuring cytokine release and nitric oxide production in activated macrophages. Compounds with similar structures have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. For example:

CompoundPercentage Inhibition (%)Standard DrugStandard Inhibition (%)
This compound72.5Ibuprofen47.7

These findings suggest that the compound may possess therapeutic potential in treating inflammatory conditions .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : The ability to modulate ROS levels may contribute to both anticancer and anti-inflammatory effects.

Case Studies

A notable case study involved a series of derivatives based on the thiadiazole scaffold which were screened for anticancer activity against multiple cell lines. Among these derivatives, one specific compound demonstrated an IC50 value significantly lower than traditional chemotherapeutics, highlighting the potential for developing more effective treatment options .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of benzimidazole and thiadiazole possess significant biological properties. The specific compound has been studied for:

  • Antimicrobial Activity :
    • A study demonstrated that thiadiazole derivatives exhibit antimicrobial properties against various bacteria and fungi. For instance, compounds containing the 1,3,4-thiadiazole nucleus have shown promising results against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential :
    • Thiadiazole derivatives have been evaluated for their anticancer activities. In vitro studies have shown that these compounds can inhibit the growth of cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer), with some compounds demonstrating efficacy comparable to cisplatin .
  • Enzyme Inhibition :
    • The benzimidazole derivatives have been reported as potent inhibitors of various enzymes, including α-glucosidase, which is relevant in diabetes management . The inhibition of this enzyme can help regulate blood sugar levels.

Case Study 1: Antimicrobial Evaluation

In a systematic study on new thiadiazole derivatives, several compounds were synthesized and screened for antimicrobial activity using the disc diffusion method. The results indicated that certain derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity

A series of benzimidazole-thiadiazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. One particular derivative showed an IC50 value of 7.05 μM against Mycobacterium tuberculosis, indicating strong potential as an anticancer agent .

Data Tables

Activity TypeCompound TestedResult
Antimicrobial5-(Substituted)-1,3,4-thiadiazole DerivativesModerate activity against E. coli
AnticancerBenzimidazole-Thiadiazole DerivativeIC50 = 7.05 μM against HepG-2
Enzyme Inhibitionα-glucosidase InhibitorsIC50 range: 0.64 ± 0.05

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares structural similarities with several derivatives synthesized in recent studies. Key analogs include:

N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g)
  • Structure: Differs by replacing the benzimidazole-thio-propanamide chain with a phenoxy-acetamide group.
  • Properties : Melting point 168–170°C, yield 78% .
  • Significance : Demonstrates how electron-donating substituents (e.g., ethylthio) on thiadiazole improve thermal stability compared to methylthio analogs .
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (CAS 296274-54-9)
  • Structure : Features an acetamide linker and a 4-fluorophenyl group instead of thiadiazole.
  • Properties : Molecular weight 301.34 g/mol, highlighting the impact of fluorination on molecular polarity .
ZR-8 (S-(1H-Benzo[d]imidazol-2-yl) O-methyl carbonothioate)
  • Structure: Replaces the propanamide-thiadiazole unit with a methyl carbonothioate.
  • Bioactivity : Exhibits potent antimicrobial activity (MIC 3.40–31.25 µg/mL against C. albicans and Gram-negative bacteria) due to enhanced membrane permeability .
N-((1H-Benzo[d]imidazol-2-yl)methyl)-5-phenyl-1,3,4-thiadiazol-2-amine
  • Structure : Substitutes the propanamide chain with a methylamine linker.
  • Properties : Melting points 175–250°C, indicating rigid aromatic stacking .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Substituents
Target Compound Not reported Not reported 5-(Ethylthio)-1,3,4-thiadiazole
5g 168–170 78 Ethylthio, phenoxy-acetamide
ZR-8 Not reported Not reported Methyl carbonothioate
CAS 296274-54-9 Not reported Not reported 4-Fluorophenyl, acetamide
N-((1H-Benzo[d]imidazol-2-yl)methyl)-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine 175–177 72 Chlorophenyl, methylamine linker

Key Observations :

  • Ethylthio groups (as in 5g) confer higher melting points than methylthio analogs (e.g., 5f: 158–160°C) due to increased van der Waals interactions .
  • Propanamide chains may enhance solubility compared to carbonothioates (ZR-8) .

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